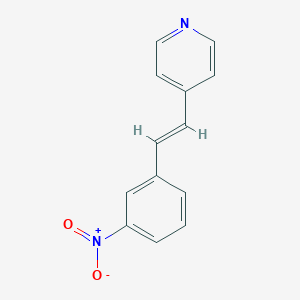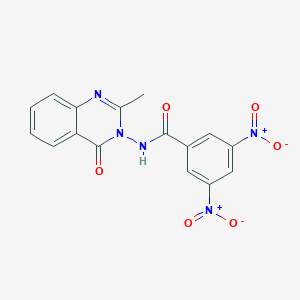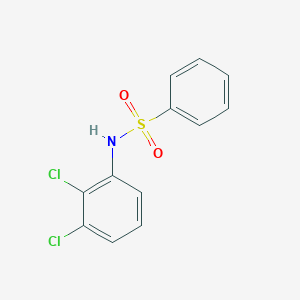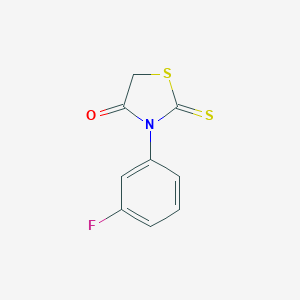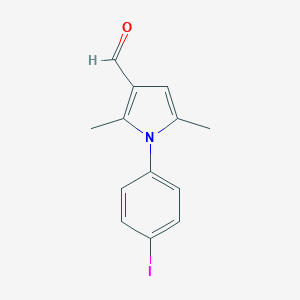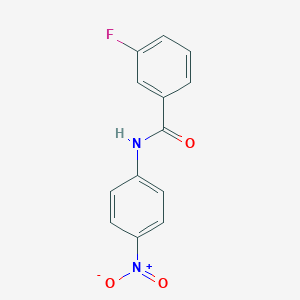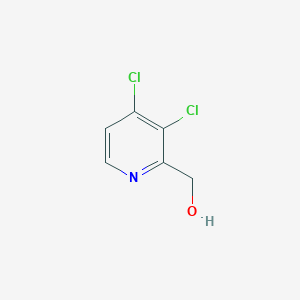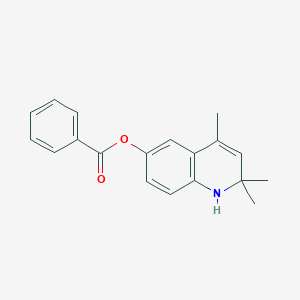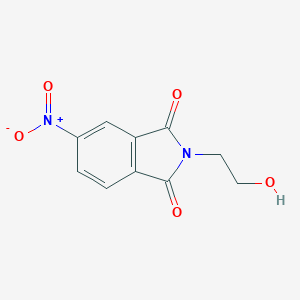
N-(2-Hydroxyethyl)-4-nitrophthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-4-nitrophthalimide, also known as HENPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential pharmacological properties.
科学研究应用
N-(2-Hydroxyethyl)-4-nitrophthalimide has been extensively studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
生化和生理效应
N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One advantage of using N-(2-Hydroxyethyl)-4-nitrophthalimide in lab experiments is its versatility. It can be used in a range of applications, from drug development to catalysis. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2-Hydroxyethyl)-4-nitrophthalimide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(2-Hydroxyethyl)-4-nitrophthalimide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide and its potential as a fluorescent probe and catalyst. Finally, more studies are needed to determine the safety and toxicity of N-(2-Hydroxyethyl)-4-nitrophthalimide in vivo, which may inform its potential use in clinical applications.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-4-nitrophthalimide is a versatile chemical compound that has a range of scientific research applications. Its potential pharmacological properties, as well as its use as a fluorescent probe and catalyst, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成方法
N-(2-Hydroxyethyl)-4-nitrophthalimide can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with ethylene glycol, followed by nitration with nitric acid. The resulting product is then purified using column chromatography, yielding N-(2-Hydroxyethyl)-4-nitrophthalimide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure N-(2-Hydroxyethyl)-4-nitrophthalimide, making it a reliable source for research purposes.
属性
CAS 编号 |
55080-96-1 |
|---|---|
产品名称 |
N-(2-Hydroxyethyl)-4-nitrophthalimide |
分子式 |
C10H8N2O5 |
分子量 |
236.18 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
InChI 键 |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



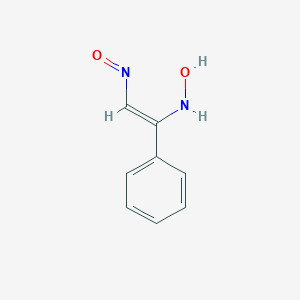
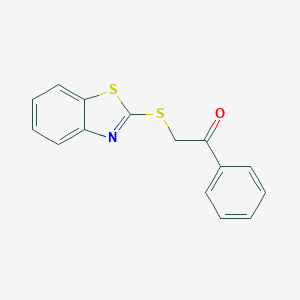
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
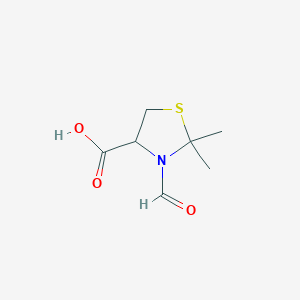
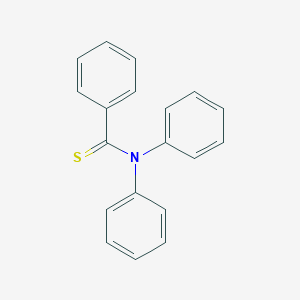
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
